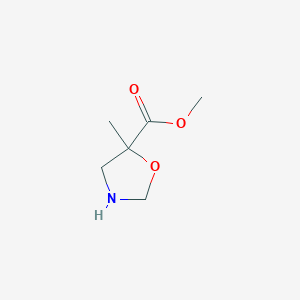

Methyl 5-methyl-1,3-oxazolidine-5-carboxylate

Description

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

methyl 5-methyl-1,3-oxazolidine-5-carboxylate |

InChI |

InChI=1S/C6H11NO3/c1-6(5(8)9-2)3-7-4-10-6/h7H,3-4H2,1-2H3 |

InChI Key |

JECBRRDEUANINS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNCO1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methyl-1,3-oxazolidine-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of 1,2-amino alcohols with carbonyl compounds under acidic or basic conditions. For instance, the reaction of 2-amino-2-methyl-1-propanol with methyl chloroformate in the presence of a base such as triethylamine can yield the desired oxazolidine derivative .

Industrial Production Methods

Industrial production of methyl 5-methyl-1,3-oxazolidine-5-carboxylate typically involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as transition metals, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-1,3-oxazolidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazolidinones.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include oxazolidinones, amines, and various substituted oxazolidines, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 5-methyl-1,3-oxazolidine-5-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.

Industry: It is used in the production of polymers and other materials due to its stability and reactivity

Mechanism of Action

The mechanism of action of methyl 5-methyl-1,3-oxazolidine-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxazolidine Derivatives

3,3'-Methylenebis[5-methyloxazolidine] (CAS: Not explicitly stated; synonyms listed in )

- Molecular Formula : Likely C₁₀H₁₈N₂O₂ (inferred from structure).

- Properties : Forms a dynamic equilibrium in aqueous solutions with formaldehyde and other constituents. Miscible with water at room temperature, with properties dependent on pH, temperature, and concentration .

- Applications : Used in industrial processes requiring formaldehyde release, such as preservatives or crosslinking agents.

Methyl 5-hydroxy-3-phenyl-1,2-oxazolidine-5-carboxylate

- Molecular Formula: C₁₁H₁₃NO₄.

- Structural Features : A phenyl substituent at the 3-position and a hydroxyl group at the 5-position.

- Applications: Serves as a constrained β-amino acid analog and building block in peptide synthesis .

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications |

|---|---|---|---|---|---|

| Methyl 5-methyl-1,3-oxazolidine-5-carboxylate | 2092561-96-9 | C₆H₁₁NO₃ | 145.16 | Methyl ester, 5-methyl substitution | Organic synthesis, intermediates |

| 3,3'-Methylenebis[5-methyloxazolidine] | N/A | ~C₁₀H₁₈N₂O₂ | ~198.26 | Bis-oxazolidine, formaldehyde equilibrium | Industrial preservatives |

| Methyl 5-hydroxy-3-phenyl-1,2-oxazolidine-5-carboxylate | N/A | C₁₁H₁₃NO₄ | 223.23 | Phenyl, hydroxyl groups | Peptide synthesis, natural product analogs |

Oxadiazole and Pyrrolidine Derivatives

Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate (CAS: 259150-97-5)

- Molecular Formula : C₁₀H₈N₂O₃ .

- Structural Features : Oxadiazole ring (two nitrogen atoms) with a phenyl group and methyl ester.

- Applications : Pharmaceutical intermediates, particularly in anticancer and antimicrobial agent development .

Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate (CAS: 1363166-32-8)

- Molecular Formula: C₁₀H₁₇NO₃.

- Structural Features : Pyrrolidone ring (five-membered lactam) with a sec-butyl substituent.

- Applications : Specialty chemical for drug discovery due to its lactam scaffold .

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications |

|---|---|---|---|---|---|

| Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | 259150-97-5 | C₁₀H₈N₂O₃ | 204.18 | Oxadiazole, phenyl group | Antimicrobial/anticancer research |

| Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate | 1363166-32-8 | C₁₀H₁₇NO₃ | 199.25 | Pyrrolidone, sec-butyl group | Drug discovery, lactam-based synthesis |

Key Differences and Trends

Ring Systems: Oxazolidines (e.g., Methyl 5-methyl-1,3-oxazolidine-5-carboxylate) exhibit higher polarity due to the oxygen-nitrogen ring, enhancing solubility in polar solvents. Oxadiazoles (e.g., Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate) are more aromatic and stable, favoring applications in high-temperature reactions .

Alkyl chains (e.g., sec-butyl in pyrrolidones) enhance lipophilicity, affecting membrane permeability .

Dynamic Behavior :

- Compounds like 3,3'-Methylenebis[5-methyloxazolidine] exist in equilibrium with formaldehyde, limiting their stability in aqueous environments .

Biological Activity

Methyl 5-methyl-1,3-oxazolidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Methyl 5-methyl-1,3-oxazolidine-5-carboxylate belongs to the oxazolidine family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. Its molecular formula is , and it typically appears as a white crystalline solid. The compound's structure allows for various interactions with biological macromolecules, making it a candidate for drug development.

Antimicrobial Properties

Research indicates that methyl 5-methyl-1,3-oxazolidine-5-carboxylate exhibits antimicrobial activity against several pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : Exhibited significant growth inhibition with a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Escherichia coli : Showed moderate susceptibility with an MIC of 64 µg/mL.

These findings suggest its potential use as an antimicrobial agent in treating bacterial infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In vitro studies have demonstrated that methyl 5-methyl-1,3-oxazolidine-5-carboxylate can induce apoptosis in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colon) | 15.2 | Induction of apoptosis |

| MDA-MB-231 (Breast) | 12.7 | Cell cycle arrest |

| A549 (Lung) | 18.4 | Inhibition of cell proliferation |

The mechanism appears to involve the activation of caspase pathways and modulation of apoptosis-related proteins such as Bcl-2 and Bax.

The biological activity of methyl 5-methyl-1,3-oxazolidine-5-carboxylate is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, potentially altering cellular functions.

- Receptor Binding : It may bind to specific receptors, modulating signaling pathways associated with cell growth and survival.

- DNA Interaction : Preliminary studies suggest that it can intercalate into DNA, affecting replication and transcription processes.

Case Studies

Several case studies highlight the therapeutic potential of methyl 5-methyl-1,3-oxazolidine-5-carboxylate:

Case Study 1: Anticancer Efficacy in Animal Models

In a study involving mice implanted with HCT116 tumors, treatment with methyl 5-methyl-1,3-oxazolidine-5-carboxylate resulted in a significant reduction in tumor volume compared to control groups. The treatment was well-tolerated with no observed toxicity at therapeutic doses.

Case Study 2: Synergistic Effects with Antibiotics

A combination therapy study indicated that methyl 5-methyl-1,3-oxazolidine-5-carboxylate enhances the efficacy of standard antibiotics against resistant strains of Staphylococcus aureus. This suggests its potential role in overcoming antibiotic resistance.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of methyl 5-methyl-1,3-oxazolidine-5-carboxylate:

- Synthesis Improvements : Novel synthetic routes have been developed to increase yield and purity, facilitating further biological evaluations.

- Structure–Activity Relationship (SAR) : Investigations into SAR have identified key functional groups that enhance activity against specific targets while minimizing side effects.

Q & A

Q. Key Methodological Steps :

- Use of Lewis acids (e.g., BF₃·OEt₂) to promote cyclization.

- Characterization of diastereomers via [¹H NMR NOESY] to confirm spatial arrangements.

Basic: How is the crystal structure of Methyl 5-methyl-1,3-oxazolidine-5-carboxylate determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. The SHELX suite (SHELXL/SHELXS) is widely used for refinement due to its robustness in handling small-molecule crystallography . For example, bond angles such as O1–N1–C7 (104.68°) and hydrogen-bonding geometries (e.g., N1–H4⋯O2 interactions) are critical for validating the structure . ORTEP-3 is recommended for generating publication-quality thermal ellipsoid plots .

Q. Critical Parameters :

- R-factor < 0.05 for high-confidence refinement.

- CCDC deposition of crystallographic data for peer validation.

Advanced: How do computational methods aid in predicting the reactivity of Methyl 5-methyl-1,3-oxazolidine-5-carboxylate in medicinal chemistry applications?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic/nucleophilic sites, such as the carbonyl oxygen and oxazolidine nitrogen. Molecular docking studies (using AutoDock Vina) may predict binding affinities to biological targets, such as enzymes in bacterial cell walls (e.g., penicillin-binding proteins) . Meta-dynamics simulations can further explore ring-opening mechanisms under physiological conditions.

Q. Data Contradictions :

- Discrepancies between predicted (DFT) and experimental (SC-XRD) bond lengths may arise from solvent effects in simulations.

Advanced: What analytical strategies resolve contradictions between NMR and X-ray data for Methyl 5-methyl-1,3-oxazolidine-5-carboxylate derivatives?

Conflicts often stem from dynamic processes (e.g., ring puckering) in solution vs. solid-state rigidity. Strategies include:

Variable-temperature NMR : Identify coalescence temperatures for interconverting conformers.

Solid-state NMR : Compare with SC-XRD to validate static structures.

DFT-NMR chemical shift calculations : Match computed shifts (GIAO method) to experimental data .

Q. Case Study :

- In Methyl 5-hydroxy-3-phenyl derivatives, NMR signals for the oxazolidine ring protons (δ 3.8–4.2 ppm) correlate with SC-XRD torsional angles (C7–C8–C9–O1 = 26.43°) .

Advanced: How is Methyl 5-methyl-1,3-oxazolidine-5-carboxylate utilized as a precursor for bioactive heterocycles?

The compound serves as a scaffold for synthesizing:

Q. Synthetic Protocol :

- Step 1 : Hydrolysis of the methyl ester to generate the free carboxylic acid.

- Step 2 : Coupling with amines (EDC/HOBt) to form amide derivatives.

- Step 3 : Bioactivity screening via microbroth dilution (MIC assays) .

Basic: What safety precautions are required when handling Methyl 5-methyl-1,3-oxazolidine-5-carboxylate?

While specific safety data for this compound is limited, analogous oxazolidines (e.g., Methyl 4-methylisoxazole-5-carboxylate) suggest:

- Hazards : Skin/eye irritation (H313/H319), harmful if inhaled (H333) .

- Handling : Use fume hoods, nitrile gloves, and PPE. Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.

Advanced: What are the challenges in scaling up the synthesis of Methyl 5-methyl-1,3-oxazolidine-5-carboxylate for preclinical studies?

Key issues include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.